Superior Synthetic Yield in Apatinib Intermediate Production
The patented preparation method using 1-(4-nitrophenyl)cyclopentanecarbonitrile achieves a yield of 75.9% for the refined product, relative to the raw material 1-hydroxycyclopentanecarbonitrile [1]. In contrast, prior methods employing phenylacetonitrile and mixed acid nitration suffer from poor regioselectivity and require chromatographic purification, resulting in significantly lower isolated yields and are unsuitable for industrial scale-up [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75.9% (refined product) |
| Comparator Or Baseline | Prior art method using phenylacetonitrile and mixed acid nitration |
| Quantified Difference | Not explicitly quantified in the prior art, but the new method is described as 'high yield' and 'suitable for industrial large-scale production', whereas the prior art is noted for 'compromised yield' and 'cumbersome subsequent treatment' [1]. |
| Conditions | Step 1: Li2CuCl4-mediated coupling of nitrochlorobenzene-zinc reagent with 1-chlorocyclopentanecarbonitrile |
Why This Matters
A 75.9% yield in a scalable, regioselective process makes this compound the preferred starting material for cost-effective, large-scale synthesis of apatinib intermediates, directly influencing procurement decisions for pharmaceutical manufacturing.
- [1] Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. U.S. Patent Application Publication No. US 2022/0177420 A1. 2022. Available at: https://patents.justia.com/patent/20220177420 View Source
